REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3](N)([CH3:5])[CH3:4].O[C:8]1([C:13]#[N:14])[CH2:12][CH2:11][CH2:10][CH2:9]1.[OH2:15]>>[CH3:4][C:3]1([CH3:5])[NH:14][C:13](=[O:15])[C:8]2([CH2:12][CH2:11][CH2:10][CH2:9]2)[NH:1][CH2:2]1
|
Name
|
|
Quantity
|
6.1 mL
|
Type
|
reactant
|
Smiles
|
NCC(C)(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1(CCCC1)C#N
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 48 h
|
Duration
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48 h
|
Type
|
CUSTOM
|
Details
|
The precipitated product was isolated by suction
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Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
From the filtrate additional solid could be obtained
|
Type
|
CUSTOM
|
Details
|
The combined solids were freeze-dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CNC2(CCCC2)C(N1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.32 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |